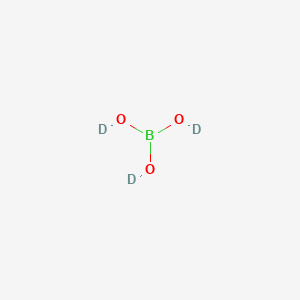
4,4-Dimethoxybutanenitrile
描述
4,4-Dimethoxybutanenitrile is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.1570 g/mol . It is also known by other names such as β-Cyanopropionaldehyde dimethylacetal and Butanenitrile, 4,4-dimethoxy- . This compound is characterized by its flammability and irritating odor . It is soluble in various organic solvents, including ethanol, ether, and alkanes .
准备方法
4,4-Dimethoxybutanenitrile can be synthesized through several synthetic routes. One common method involves the reaction of 3-cyanopropionaldehyde with methanol in the presence of an acid catalyst to form the dimethyl acetal . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity .
化学反应分析
4,4-Dimethoxybutanenitrile undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield primary amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions . The major products formed from these reactions depend on the type of reaction and the reagents used.
科学研究应用
4,4-Dimethoxybutanenitrile has several scientific research applications:
作用机制
The mechanism of action of 4,4-Dimethoxybutanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate these mechanisms .
相似化合物的比较
4,4-Dimethoxybutanenitrile can be compared with other similar compounds, such as:
3-Cyanopropionaldehyde dimethyl acetal: Similar in structure but differs in the position of the nitrile group.
Butanenitrile, 4,4-dimethoxy-: Another name for this compound, highlighting its structural similarity.
β-Cyanopropionaldehyde dimethylacetal: Another synonym, emphasizing its functional groups.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .
属性
IUPAC Name |
4,4-dimethoxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-8-6(9-2)4-3-5-7/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHNCGVHPLDMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065796 | |
| Record name | Butanenitrile, 4,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14618-78-1 | |
| Record name | 4,4-Dimethoxybutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethoxybutyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4,4-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 4,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethoxybutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-DIMETHOXYBUTYRONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3WU6C9R93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 3-Cyanopropionaldehyde dimethyl acetal?
A1: 3-Cyanopropionaldehyde dimethyl acetal is a versatile building block in organic synthesis. It's primarily used as a precursor for:
- 2-Thioxopyrrolidine derivatives: In acidic conditions, it can be converted to 3-hydroxymethylene-2-thioxopyrrolidine (TPC), a compound with antimicrobial properties found in radish. []
- Naphthalenecarbonitriles: It reacts with aromatic aldehydes, such as m-tolualdehyde, to form naphthalenecarbonitriles, which are precursors for anticoagulant agents. []
- Substituted 3-cyanopyrroles: Through Claisen condensation and Paal-Knorr pyrrole synthesis, it can be transformed into various 2-substituted 3-cyanopyrroles, including natural products like danaidal and suffrutine A. []
- Methyl jasmonate and γ-jasmolactone: It serves as a starting material for these important perfumery constituents through a series of reactions involving Grignard reagents and cyclization steps. []
Q2: Are there any advantages of using 3-Cyanopropionaldehyde dimethyl acetal over other similar reagents?
A2: Yes, several advantages make this compound attractive for synthetic applications:
- Efficiency: As seen in the synthesis of 7-methyl-2-naphthalenecarbonitrile, its use can lead to shorter synthetic routes and avoid tedious purification steps. []
Q3: Can you explain the role of 3-Cyanopropionaldehyde dimethyl acetal in the synthesis of methyl jasmonate?
A: 3-Cyanopropionaldehyde dimethyl acetal acts as a precursor for the cyclopentenone ring present in methyl jasmonate. [] Here's a simplified explanation:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















